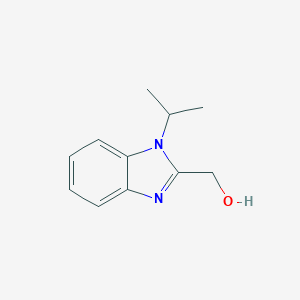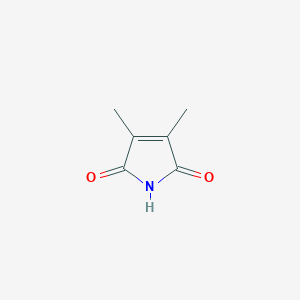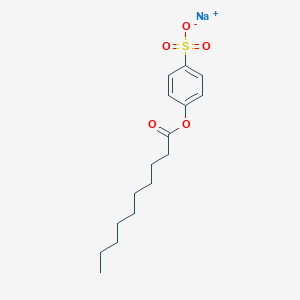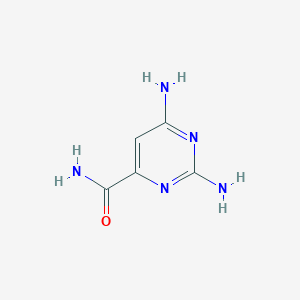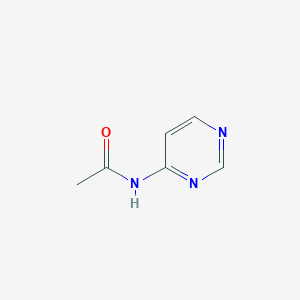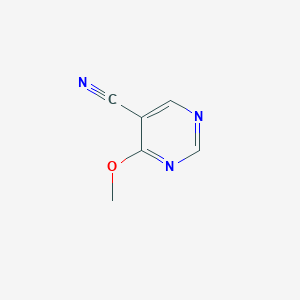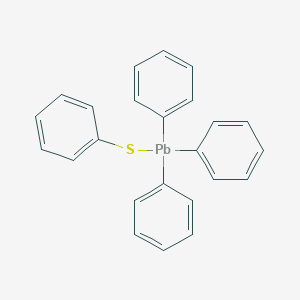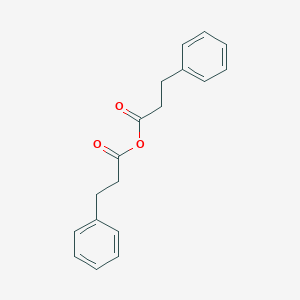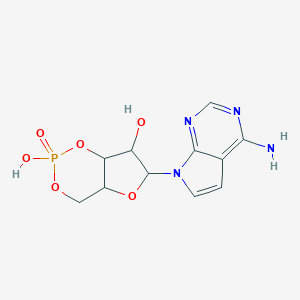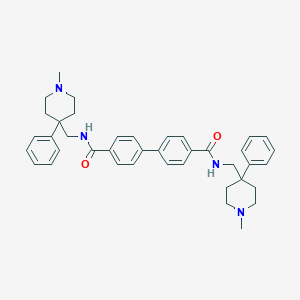
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-, commonly known as BDA, is a synthetic organic compound used in scientific research. It is a derivative of bisbenzamide and is a highly selective DNA-binding agent. BDA has been used in various research studies due to its unique properties and potential applications.
Mécanisme D'action
BDA binds to DNA through intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. This binding results in a change in the DNA structure, which can affect DNA replication, transcription, and repair. BDA has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. BDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA supercoiling. Additionally, BDA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BDA has several advantages for use in lab experiments. It is highly selective for DNA and has a high binding affinity. BDA is also stable and can be easily synthesized in large quantities. However, BDA has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of BDA in scientific research. One potential application is in the development of new cancer therapies. BDA has been shown to induce apoptosis in cancer cells and could be used as a potential drug candidate. Additionally, BDA could be used in the development of new diagnostic tools for DNA-related diseases. Further research is needed to fully understand the potential applications of BDA in scientific research.
Méthodes De Synthèse
The synthesis of BDA involves the reaction of 4,4'-biphenyldicarboxylic acid with 1-methyl-4-phenyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BDA as a white solid with a high yield.
Applications De Recherche Scientifique
BDA has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study DNA structure and dynamics. BDA has also been used in the study of DNA replication, transcription, and repair. Additionally, BDA has been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
15234-97-6 |
|---|---|
Nom du produit |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Formule moléculaire |
C40H46N4O2 |
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-4-[4-[(1-methyl-4-phenylpiperidin-4-yl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C40H46N4O2/c1-43-25-21-39(22-26-43,35-9-5-3-6-10-35)29-41-37(45)33-17-13-31(14-18-33)32-15-19-34(20-16-32)38(46)42-30-40(23-27-44(2)28-24-40)36-11-7-4-8-12-36/h3-20H,21-30H2,1-2H3,(H,41,45)(H,42,46) |
Clé InChI |
IHHURAIVCRJWJF-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Autres numéros CAS |
15234-97-6 |
Synonymes |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




